molecular formula C24H22F3N3O2 B2691088 [4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone CAS No. 866154-41-8

[4-(2-Methylphenyl)piperazino](4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone

Cat. No.: B2691088
CAS No.: 866154-41-8
M. Wt: 441.454
InChI Key: LGTTYYPNUGDLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylphenyl)piperazinomethanone is a piperazine-derived compound featuring a 2-methylphenyl group attached to the piperazino nitrogen and a 5-trifluoromethyl-2-pyridinyloxy substituent on the phenyl ring.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O2/c1-17-4-2-3-5-21(17)29-12-14-30(15-13-29)23(31)18-6-9-20(10-7-18)32-22-11-8-19(16-28-22)24(25,26)27/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTTYYPNUGDLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-Methylphenyl)piperazinomethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibitory effects, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Chemical Formula : C20_{20}H20_{20}F3_3N3_3O
  • Molecular Weight : 393.39 g/mol

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a study evaluated its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
K-562 (CML)10
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

These findings indicate that the compound can inhibit the proliferation of certain cancer cells, suggesting a potential role in cancer therapy.

Kinase Inhibition

The compound also shows promising results as a kinase inhibitor. Specifically, it has been tested against several receptor tyrosine kinases, which are critical in cancer signaling pathways:

Kinase% Inhibition at 10 nMReference
EGFR91%
HER-465%
VEGFR248%
PDGFRα77%

These results indicate that the compound may effectively target these kinases, which are often overexpressed in tumors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups significantly influences the efficacy of the compound:

  • Trifluoromethyl Group : Enhances binding affinity to target proteins.
  • Piperazine Moiety : Contributes to increased solubility and bioavailability.
  • Aromatic Substituents : Affect the electronic properties and steric hindrance, influencing interaction with biological targets.

Case Studies

A notable case study involved the synthesis and testing of various analogs of this compound. Researchers synthesized derivatives with modifications in the piperazine and phenyl rings to assess their biological activity. The results indicated that specific substitutions led to improved potency against cancer cell lines while maintaining low toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural variations and biological activities of related compounds:

Compound Name/Structure Substituents on Piperazino Substituents on Phenyl/Pyridinyl Biological Activity Key Findings
[Target Compound] 2-Methylphenyl 5-Trifluoromethyl-2-pyridinyloxy Hypothesized: Antinociceptive, Antioxidant Structural uniqueness may balance lipophilicity and metabolic stability.
LPP1 (3-[4-(3-Fluoromethylphenyl)-Piperazino]-dihydrofuran-2-one) 3-Fluoromethylphenyl Dihydrofuran-2-one Antinociceptive, Antioxidant ED50 comparable to morphine; ↑ SOD/CAT activity; no motor coordination loss.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) 4-Trifluoromethylphenyl Thiophene Potential CNS activity Structural variation highlights role of heterocycles in receptor binding.
(2-Fluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone 2-Fluorophenyl 5-Nitro-2-pyridyl Unknown Nitro group’s electron-withdrawing effects may reduce bioavailability.
3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethylcyclohexenone Chloro, Trifluoromethyl Cyclohexenone Unspecified Chloro substitution may alter metabolic pathways vs. trifluoromethyl.

Key Comparative Insights

Antinociceptive Efficacy: LPP1 demonstrated significant antinociceptive activity in neuropathic pain models, with ED50 values comparable to morphine . The target compound’s 5-trifluoromethyl-2-pyridinyloxy group may enhance binding to pain-related receptors (e.g., opioid or TRPV1) compared to LPP1’s dihydrofuran-2-one moiety.

The target compound’s pyridinyloxy group, with its electron-deficient trifluoromethyl substituent, may similarly stabilize free radicals, though this requires experimental validation.

Structural Impact on Pharmacokinetics: The 2-methylphenyl group on the target compound’s piperazino ring could improve metabolic stability compared to LPP1’s 3-fluoromethylphenyl group, which may undergo faster oxidative degradation. pyridinyloxy derivatives .

Substituent Effects on Bioactivity: Nitro groups (e.g., in ) are strongly electron-withdrawing but may reduce bioavailability due to polarity.

Structural similarities suggest the target compound may share this advantage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylphenyl)piperazinomethanone, and what critical reaction parameters influence yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Coupling of substituted piperazine (e.g., 4-(2-methylphenyl)piperazine) with a carbonyl precursor (e.g., 4-hydroxybenzophenone derivatives) via nucleophilic acyl substitution.
  • Step 2 : Introduction of the pyridinyloxy group via Ullmann coupling or SNAr reactions, requiring CuI catalysis or base-mediated conditions .
  • Critical Parameters :
  • Temperature control (60–120°C) to avoid side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps).
  • Catalyst optimization (e.g., Pd(PPh₃)₄ for cross-couplings) .
    • Validation : Purity (>95%) confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural elucidation via ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. How can researchers characterize the structural and electronic properties of this compound to resolve ambiguities in stereochemistry or regiochemistry?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves absolute configuration and confirms piperazine ring conformation .
  • DFT Calculations : Predict electronic effects of the trifluoromethyl group on pyridine ring electron density (e.g., Hammett σ values) .
  • NMR Solvent Screening : Use of deuterated DMSO or CDCl₃ to differentiate overlapping proton signals in aromatic regions .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how can contradictory data (e.g., receptor binding vs. functional assays) be reconciled?

  • Target Identification :

  • Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) or dopamine receptors (D₂/D₃) due to structural similarity to known piperazine-based ligands .
  • Enzyme Inhibition : Test phosphodiesterase (PDE) or kinase inhibition due to the pyridinyloxy group’s electron-withdrawing effects .
    • Data Contradiction Resolution :
  • Orthogonal assays (e.g., cAMP vs. calcium flux for GPCR activity).
  • Competitive binding studies with selective antagonists (e.g., ketanserin for 5-HT₂A) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituent effects on potency and selectivity?

  • SAR Variables :

  • Piperazine Substituents : Replace 2-methylphenyl with halogenated or bulky groups (e.g., 4-Cl, 2-naphthyl) to modulate receptor affinity .
  • Pyridine Modifications : Substitute trifluoromethyl with cyano or sulfonyl groups to alter metabolic stability .
    • Methodology :
  • Parallel synthesis of analogs (e.g., 24-member library) followed by SPR or ITC for binding kinetics .
  • Computational docking (AutoDock Vina) to prioritize substituents with favorable ΔG values .

Q. What strategies mitigate instability or degradation observed in aqueous buffers or under UV light?

  • Degradation Pathways :

  • Hydrolysis of the methanone group at pH > 7.0.
  • Photolytic cleavage of the pyridinyloxy bond .
    • Stabilization Methods :
  • Buffers with antioxidants (e.g., 0.1% ascorbic acid).
  • Lyophilization for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.